molecular formula C9H9N3O3 B1580852 4-Methoxybenzyloxycarbonyl azide CAS No. 25474-85-5

4-Methoxybenzyloxycarbonyl azide

Cat. No.: B1580852
CAS No.: 25474-85-5
M. Wt: 207.19 g/mol
InChI Key: NQBRFIXRZDTIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyloxycarbonyl azide (CAS RN: 25474-85-5; molecular formula: C₉H₉N₃O₃; molecular weight: 207.19 g/mol) is a specialized organo-azide compound widely employed in organic synthesis and materials science. Its structure comprises an azide (-N₃) group linked to a methoxybenzyloxycarbonyl moiety, which serves dual roles: (1) the azide enables participation in click chemistry (e.g., Huisgen cycloaddition), forming triazole derivatives , and (2) the methoxybenzyl group enhances solubility in organic solvents and stabilizes reactive intermediates under mild conditions .

Key applications include:

  • Covalent functionalization of 2D materials: Upon thermolysis, it generates nitrene radicals that bind to boron atoms in hexagonal boron nitride (hBN) nanosheets, enabling surface modification .
  • Elastomer grafting: Its compatibility with non-polar polymers like ethylene-propylene rubber (EPM) allows efficient grafting of functional groups via reactive mixing .
  • Protecting group chemistry: The methoxybenzyl moiety acts as a temporary protecting group in peptide synthesis, removable under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxybenzyloxycarbonyl azide can be synthesized through the reaction of 4-methoxybenzyl alcohol with phosgene, followed by the reaction with sodium azide. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of the reagents involved, such as phosgene and sodium azide .

Scientific Research Applications

Key Reactions Involving MBCA

  • Nucleophilic Substitution: The azido group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Click Chemistry: MBCA is frequently employed in click chemistry to form stable triazole rings through cycloaddition reactions.

Organic Synthesis

MBCA serves as a building block in organic synthesis, allowing for the preparation of various intermediates and complex molecules. Its unique structure enables it to participate in multiple reaction types, making it a valuable tool for chemists.

Reaction TypeDescriptionProducts Formed
Nucleophilic SubstitutionReplacement of azido group with nucleophilesSubstituted derivatives
ReductionConversion of azido group to amine4-Methoxybenzylamine
Click ChemistryFormation of triazole derivativesTriazole compounds

Bioconjugation Techniques

In biology, MBCA is employed for modifying biomolecules. Its reactive azido group facilitates the attachment of various biomolecules, enhancing their functionality for applications such as targeted drug delivery and imaging.

Case Study: Bioconjugation with Peptides
A study demonstrated successful bioconjugation of MBCA with peptides, resulting in enhanced stability and bioactivity of the conjugates. This application is particularly relevant in developing peptide-based therapeutics .

Pharmaceutical Development

MBCA is utilized in synthesizing pharmaceutical compounds. Its ability to form stable linkages through click chemistry makes it ideal for creating drug delivery systems that improve the pharmacokinetics of therapeutic agents.

Case Study: Drug Delivery Systems
Research involving MBCA has shown its effectiveness in synthesizing drug carriers that enhance the delivery efficiency of anticancer drugs. The incorporation of MBCA into polymeric systems allows for controlled release profiles, improving therapeutic outcomes .

Industrial Applications

In industry, MBCA finds use in producing specialty chemicals and materials. Its reactivity allows for the functionalization of various substrates, leading to innovative products across different sectors.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyloxycarbonyl azide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to link various molecules together .

Comparison with Similar Compounds

Comparison with Similar Azide Compounds

The reactivity, solubility, and application scope of 4-methoxybenzyloxycarbonyl azide differ significantly from structurally related azides. Below is a detailed analysis:

Structural and Functional Group Variations

Compound Name Functional Group Key Structural Features Primary Applications
This compound Azidoformate (-O-C(=O)-N₃) Methoxybenzyl group enhances solubility hBN functionalization, EPM grafting
Phenylsulfonyl azide (PhSA) Sulfonyl azide (-SO₂-N₃) Polar sulfonyl group; limited solubility Cross-linking of elastomers
Phenylazidoformate (PhAF) Azidoformate (-O-C(=O)-N₃) Simple phenyl group; high solubility EPM grafting
1,3-BDSA Disulfonyl azide Two sulfonyl azide groups High-temperature elastomer cross-linking
Sodium azide (NaN₃) Inorganic azide Ionic, water-soluble Preservative, gas generation (toxic)

Solubility and Compatibility

  • This compound: Exhibits superior solubility in non-polar matrices (e.g., EPM rubber) due to the lipophilic methoxybenzyl group, enabling efficient grafting (~95% efficiency) .
  • A-PhSA (4-acetamidobenzenesulfonyl azide) : Polar acetamido group reduces solubility in EPM, leading to incomplete reactions .
  • PhAF and PhSA : Simpler aromatic groups (phenyl) ensure high solubility but lack the stabilizing methoxy group, limiting their use in controlled reactions .

Reaction Mechanisms and Stability

  • Azidoformates vs. Sulfonyl Azides :
    • Azidoformates (e.g., this compound) decompose via nitrene intermediates, ideal for C-H insertion or cycloaddition .
    • Sulfonyl azides (e.g., 1,3-BDSA) generate sulfonyl nitrenes, favoring cross-linking via radical pathways .
  • Thermal Stability :
    • This compound decomposes at moderate temperatures (80–120°C), suitable for mild functionalization .
    • 1,3-BDSA requires higher activation energy (>150°C), restricting its use to high-temperature vulcanization .

Performance in Elastomer Modification

Parameter This compound PhSA 1,3-BDSA
Grafting Efficiency >90% (EPM) 75–85% 60–70%
Reaction Rate Moderate Fast Slow
Byproduct Formation Minimal (controlled nitrene) Moderate Significant

Advantages and Limitations

  • Advantages of this compound: High selectivity in click chemistry due to electronic effects of the methoxy group . Compatibility with non-polar polymers without requiring co-agents .
  • Limitations: Limited thermal stability compared to disulfonyl azides (e.g., 1,3-BDSA) . Higher cost than simple aryl azides (e.g., PhAF) .

Biological Activity

4-Methoxybenzyloxycarbonyl azide (MBCA) is a compound that has garnered attention in the field of chemical biology and materials science due to its unique properties and potential applications. This article delves into its biological activity, particularly focusing on its role in gene delivery systems, functionalization of two-dimensional materials, and its implications in anticancer therapies.

This compound is characterized by the presence of an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound has been utilized in several studies for its potential to enhance biological delivery systems and modify materials at the molecular level.

Gene Delivery Systems

Research has demonstrated that MBCA can be used as a terminal functionalization agent in polymeric gene delivery vectors. In a study examining the effects of different end groups on polymeric vectors, MBCA was incorporated into poly(β-amino esters) (PBAEs), which showed improved transfection efficiency. The presence of MBCA enhanced the internalization of plasmid DNA (pDNA) into cells, leading to higher levels of reporter gene expression compared to other functional groups tested .

Table 1: Summary of Transfection Efficiency with Different End Groups

Polymer End GroupN/P RatioTransfection Efficiency
Carboxyl7Moderate
Octyne7High
This compound 7Very High

Functionalization of Two-Dimensional Materials

MBCA has also been employed in the functionalization of two-dimensional materials such as hexagonal boron nitride (h-BN). The compound acts as an organo-azide precursor, facilitating the creation of reactive nitrene intermediates through thermolysis. This process allows for effective modification of h-BN surfaces, enhancing their properties for various applications in electronics and photonics .

Anticancer Activity

A notable study explored the anticancer properties of compounds structurally related to MBCA. These compounds exhibited significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cell division. The structural modifications around the methoxybenzoyl moiety were found to enhance cytotoxicity, suggesting that similar modifications could be beneficial for MBCA derivatives .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer TypeIC50 (nM)Mechanism of Action
SMART-HMelanoma5Tubulin polymerization inhibition
SMART-FProstate Cancer10Tubulin polymerization inhibition
This compound TBDTBDTBD

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methoxybenzyloxycarbonyl azide (M-BAF) in laboratory settings?

M-BAF is synthesized via two primary routes:

  • From chlorides : Reacting 4-methoxybenzyl chloroformate with sodium azide (NaN₃) in polar solvents like acetone or DMF under controlled temperatures (0–25°C) .
  • Commercial sourcing : Available as a reagent (≥95% purity) for laboratories requiring immediate use, though in-house synthesis allows customization of purity and scale .
    Note: Lab synthesis requires strict safety protocols due to NaN₃ toxicity and azide instability.

Q. How is M-BAF characterized post-synthesis?

Key techniques include:

  • NMR spectroscopy : To confirm the methoxybenzyl group (δ 3.8 ppm for OCH₃) and azide functionality (absence of carbonyl chloride peaks) .
  • IR spectroscopy : Detection of N₃ asymmetric stretching (~2100 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (m/z ~221 for [M+H]⁺) validate purity and structure .

Q. What are its primary applications in peptide chemistry and click chemistry?

M-BAF serves as:

  • Amino-protecting group : Its azidoformate reacts with primary amines to form stable carbamate linkages, enabling orthogonal protection in solid-phase peptide synthesis .
  • Click chemistry precursor : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole linkages for bioconjugation or polymer functionalization .

Advanced Research Questions

Q. What reaction mechanisms govern M-BAF’s interaction with saturated hydrocarbons (e.g., elastomers)?

M-BAF undergoes thermal decomposition (~100–120°C) to release nitrogen gas and reactive nitrene intermediates, which insert into C-H bonds of saturated polymers (e.g., EPM rubber). GC/MS studies reveal distinct pathways compared to sulfonyl azides, favoring C-N bond formation over cross-linking . Key factors: Temperature, rubber microstructure, and azide solubility in the polymer matrix .

Q. How does M-BAF’s solubility and compatibility affect its grafting efficiency in elastomer modification?

  • Solubility : M-BAF exhibits high solubility in non-polar elastomers (e.g., EPM) due to its methoxybenzyl group, enabling homogeneous mixing .
  • Polar group limitations : Derivatives with polar substituents (e.g., acetamido) show reduced solubility and grafting efficiency in non-polar matrices .
    Optimization tip: Pre-dissolve M-BAF in compatible solvents (e.g., toluene) before reactive mixing with elastomers .

Q. Can M-BAF be used beyond triazole formation in click chemistry?

Yes, advanced applications include:

  • Functional group grafting : M-BAF’s nitrene intermediates covalently link to polymers, enabling surface modification (e.g., introducing methoxybenzyl groups for hydrophobicity) .
  • Bioconjugation : Coupling with alkyne-functionalized biomolecules (e.g., trehalose polycations) for targeted drug delivery systems .

Q. What is the role of coagents (e.g., HVA-2) in M-BAF-mediated cross-linking?

Coagents like HVA-2 (N,N′-m-phenylenedimaleimide) enhance cross-link density by 15–20% in M-BAF systems via secondary radical trapping. However, their impact is less pronounced than in peroxide-cured systems due to differing reaction kinetics . Recommendation: Use ≤2 wt% coagents to avoid side reactions .

Q. How do structural modifications of M-BAF influence its reactivity and stability?

  • Electron-donating groups (e.g., methoxy): Stabilize the azide via resonance, delaying decomposition until higher temperatures .
  • Bulkier substituents : Reduce nitrene reactivity but improve selectivity in C-H insertion reactions. For example, tert-butyl analogs show slower kinetics but higher regioselectivity .

Methodological Recommendations

  • Handling : Store M-BAF at –20°C under inert gas to prevent moisture-induced decomposition .
  • Reaction monitoring : Use in situ FTIR or DSC to track azide decomposition and nitrene formation .

Contradictions in Literature

  • Commercial M-BAF (Sigma-Aldrich) is reported as 95% pure , but independent synthesis may yield higher purity (>98%) with optimized protocols .
  • While M-BAF is effective in EPM grafting, its compatibility with highly polar polymers (e.g., nitrile rubber) remains untested .

Data Gaps

  • Quantitative solubility parameters (e.g., Hansen solubility coefficients) for M-BAF in common solvents are not widely reported .
  • Long-term stability studies of M-BAF-grafted polymers under UV/thermal stress are limited .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-diazocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBRFIXRZDTIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180159
Record name 4-Methoxybenzyl azidoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25474-85-5
Record name Carbonazidic acid, (4-methoxyphenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25474-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzyl azidoformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025474855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 25474-85-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxybenzyl azidoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzyl azidoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide
Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide
Dodecyl methylsulfate
Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide
Dodecyl methylsulfate
Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide
Dodecyl methylsulfate
Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide
Dodecyl methylsulfate
Dodecyl methylsulfate
4-Methoxybenzyloxycarbonyl azide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.